molecular formula C17H14N2O6S B7849735 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)

3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)

Cat. No.: B7849735
M. Wt: 374.4 g/mol
InChI Key: CIUOHXDKABOJFV-UHFFFAOYSA-N
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Description

3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21) is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group linked to an isothiazolidinone ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts various cellular pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Compared to other similar compounds, 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid stands out due to its unique structure and potent inhibitory activity against protein kinase CK2. Similar compounds include:

Properties

IUPAC Name

3-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-15-8-9-26(24,25)19(15)14-6-4-11(5-7-14)16(21)18-13-3-1-2-12(10-13)17(22)23/h1-7,10H,8-9H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUOHXDKABOJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Reactant of Route 2
Reactant of Route 2
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Reactant of Route 3
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Reactant of Route 4
Reactant of Route 4
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Reactant of Route 5
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Reactant of Route 6
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)

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